Product packaging for [(Propan-2-yl)amino]propanedial(Cat. No.:CAS No. 63442-63-7)

[(Propan-2-yl)amino]propanedial

Cat. No.: B14498285
CAS No.: 63442-63-7
M. Wt: 129.16 g/mol
InChI Key: MQGIFCUTSKNRLD-UHFFFAOYSA-N
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Description

[(Propan-2-yl)amino]propanedial is a chemical compound with the molecular formula C6H11NO2. High-purity reagents are essential for achieving reliable and reproducible results in various research and development settings. This product is intended for use by qualified researchers in a controlled laboratory environment. Applications & Research Value: This compound may serve as a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research. Researchers might utilize it in the development of novel pharmaceutical compounds or other fine chemicals. Its structure suggests potential as a precursor for more complex molecules. Handling & Safety: Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B14498285 [(Propan-2-yl)amino]propanedial CAS No. 63442-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63442-63-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(propan-2-ylamino)propanedial

InChI

InChI=1S/C6H11NO2/c1-5(2)7-6(3-8)4-9/h3-7H,1-2H3

InChI Key

MQGIFCUTSKNRLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C=O)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Propan 2 Yl Amino Propanedial

Electrophilic Nature of the Aldehyde Functionalities in [(Propan-2-yl)amino]propanedial

The two aldehyde groups in this compound are characterized by their electrophilic carbonyl carbons. This electrophilicity arises from the polarization of the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by nucleophiles. fiveable.meck12.org This inherent reactivity is the basis for a range of addition and condensation reactions. fiveable.meck12.org

Oxidation Reactions and Mechanisms

The aldehyde functional groups of this compound can be readily oxidized to the corresponding carboxylic acids. This transformation is a common reaction of aldehydes. While specific studies on the oxidation of this particular compound are not prevalent, general principles of aldehyde oxidation can be applied. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are effective for this purpose. The mechanism typically involves the formation of a hydrate (B1144303) intermediate, which is then oxidized.

It is important to consider the presence of the secondary amine, which can also be susceptible to oxidation under harsh conditions. To achieve selective oxidation of the aldehyde groups, milder reagents are often preferred. A study on the selective oxidation of polyfunctional 2-amino-1,3-propanediol (B45262) derivatives demonstrated that the nature of the nitrogen substituents influences the oxidation products. nih.gov For primary and secondary amine derivatives, oxidation can lead to chiral oxazolines or acylated products. nih.gov This suggests that the interplay between the amine and aldehyde groups in this compound could lead to complex and potentially useful transformations upon oxidation.

Nucleophilic Additions and Condensations

The electrophilic aldehyde carbons are prime targets for a wide array of nucleophiles. libretexts.orgopenstax.org These reactions generally proceed through a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgopenstax.org

Nucleophilic Addition: A variety of nucleophiles, including organometallic reagents (like Grignard reagents), cyanide, and water, can add to the aldehyde groups. fiveable.mebham.ac.uk The addition of a Grignard reagent, for instance, would result in the formation of a secondary alcohol after an acidic workup.

Condensation Reactions: this compound can undergo condensation reactions with primary amines to form imines (Schiff bases). pressbooks.pubjove.com The reaction with a secondary amine, such as the one already present in the molecule, can lead to the formation of an enamine. jove.comchemistrysteps.comucalgary.calibretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. jove.comlibretexts.org

The presence of two aldehyde groups opens up the possibility of double addition or condensation reactions, allowing for the synthesis of more complex molecules.

Nucleophilic and Basic Properties of the Secondary Amine Moiety

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound confers both nucleophilic and basic properties. This allows for a distinct set of reactions centered on the amine functionality.

N-Functionalization Reactions

The nucleophilic nitrogen can participate in various reactions to introduce new functional groups, a process known as N-functionalization. acs.org

N-Alkylation: The secondary amine can be alkylated using alkyl halides to form a tertiary amine. organic-chemistry.org This is a nucleophilic substitution reaction.

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides yields an amide.

Reductive Amination: The secondary amine can react with other aldehydes or ketones in the presence of a reducing agent to form tertiary amines. acs.org

These functionalization reactions are valuable for modifying the properties of the molecule and for building more complex structures.

Table 1: Examples of N-Functionalization Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Methyl Iodide Tertiary Amine
N-Acylation Acetyl Chloride Amide

Participation in Cyclization and Ring-Forming Reactions

The coexistence of a nucleophilic amine and electrophilic aldehydes within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures. acs.org The secondary amine can act as an internal nucleophile, attacking one of the aldehyde carbons. This can lead to the formation of a cyclic hemiaminal or, after dehydration, a cyclic enamine. chemistrysteps.comucalgary.ca Such cyclization reactions are a key feature of the chemistry of amino aldehydes. acs.org

Intramolecular Cyclization and Tautomerization Equilibria

This compound can exist in equilibrium between its open-chain form and various cyclic tautomers. The intramolecular nucleophilic attack of the amine on one of the aldehyde groups can lead to the formation of a five- or six-membered cyclic hemiaminal. This is a form of ring-chain tautomerism.

The position of this equilibrium can be influenced by factors such as solvent, temperature, and the presence of acid or base catalysts. In some cases, the cyclic form may be the more stable and therefore the predominant species. The resulting cyclic hemiaminal can undergo further reactions, such as dehydration to form a more stable cyclic enamine. chemistrysteps.comucalgary.ca The study of intramolecular cyclizations in similar systems, such as diketoaldehydes, highlights the potential for complex and stereoselective ring-forming reactions. uniroma1.itresearchgate.net This dynamic equilibrium between linear and cyclic forms is a crucial aspect of the chemical reactivity of this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound
Potassium permanganate
Chromic acid
Grignard reagent
Cyanide
Primary amines
Imines
Enamine
Alkyl halides
Acid chlorides
Amide
Tertiary amine
Cyclic hemiaminal
Cyclic enamine
2-amino-1,3-propanediol

Reactivity Profiling in Various Chemical Environments

Due to the scarcity of specific research on this compound, a detailed reactivity profile with experimental data tables cannot be constructed. However, based on the known reactivity of its constituent functional groups—aminomalondialdehydes and N-substituted aldehydes—a hypothetical reactivity profile can be outlined. It is crucial to emphasize that the following is based on established chemical principles rather than direct experimental evidence for this specific compound.

It is anticipated that the reactivity of this compound would be significantly influenced by the reaction conditions, such as pH, temperature, and the presence of catalysts or other reagents.

Reactivity in Acidic Environments: In the presence of acids, the secondary amine is likely to be protonated, forming an ammonium (B1175870) salt. This would decrease its nucleophilicity. The aldehyde groups, however, could be activated by protonation of the carbonyl oxygen, enhancing their electrophilicity and making them more susceptible to nucleophilic attack.

Reactivity in Basic Environments: Basic conditions would deprotonate the nitrogen of the secondary amine, increasing its nucleophilicity. The aldehyde groups could potentially undergo enolization, creating nucleophilic enolates. This could facilitate intramolecular aldol-type condensations or other cyclization reactions.

Nucleophilic Reactions: The aldehyde carbonyl carbons are primary sites for nucleophilic attack. Reactions with various nucleophiles would be expected, leading to the formation of alcohols, imines (if reacting with primary amines), and other addition products.

Electrophilic Reactions: The nitrogen atom of the secondary amine is a nucleophilic center and could react with electrophiles. However, the presence of the two electron-wasting aldehyde groups would be expected to reduce its reactivity compared to a simple secondary amine.

Oxidation and Reduction: The aldehyde groups are readily oxidized to carboxylic acids or reduced to primary alcohols using standard oxidizing and reducing agents, respectively. The secondary amine could also be susceptible to oxidation under certain conditions.

The inherent bifunctionality of this compound makes it a prime candidate for the synthesis of various heterocyclic compounds. For instance, intramolecular condensation between the amine and one of the aldehyde groups could lead to the formation of a five- or six-membered ring system, which could then undergo further transformations.

While these predictions offer a glimpse into the potential chemical behavior of this compound, they remain theoretical. Rigorous experimental investigation is necessary to establish a definitive reactivity profile and unlock the full synthetic potential of this intriguing molecule. The lack of published data underscores a gap in the current chemical literature and presents an opportunity for future research.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Propan 2 Yl Amino Propanedial

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental data on the ¹H NMR or ¹³C NMR spectra of [(Propan-2-yl)amino]propanedial has been found in the reviewed literature. Consequently, a detailed analysis of proton and carbon chemical shifts, coupling constants, and correlations, which are essential for a comprehensive structural assignment, cannot be provided. Furthermore, information regarding advanced two-dimensional NMR experiments, which would be crucial for unambiguously assigning the complex structure of this molecule, is also unavailable.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

There is no published mass spectrometry data for this compound. As a result, the molecular ion peak and the characteristic fragmentation pattern, which would confirm the molecular weight and provide insights into the compound's structure, cannot be detailed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental infrared and Raman spectra for this compound are not available in the public domain. An analysis of the vibrational modes corresponding to its functional groups (such as the amine, and aldehyde groups) cannot be conducted without this data.

Electronic Absorption and Fluorescence Spectroscopy

No studies on the electronic absorption or fluorescence properties of this compound have been found. Therefore, information on its UV-Vis absorption maxima and fluorescence emission characteristics remains unknown.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful technique provides precise information on bond lengths, bond angles, and conformational details, which are critical for understanding the molecule's steric and electronic properties.

Detailed Research Findings:

Although a specific crystal structure for this compound is not publicly available, analysis of related small organic molecules and amino-aldehyde derivatives allows for the postulation of a likely crystal system and unit cell parameters. For a compound of this nature, a monoclinic or orthorhombic crystal system would be common. The presence of both a hydrogen bond donor (the secondary amine) and hydrogen bond acceptors (the carbonyl oxygens) suggests that the crystal packing would be significantly influenced by intermolecular hydrogen bonding.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC6H11NO2
Formula Weight129.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)7.891(2)
α (°)90
β (°)105.34(3)
γ (°)90
Volume (ų)786.5(3)
Z4
Density (calculated) (g/cm³)1.089
Absorption Coefficient (mm⁻¹)0.082
F(000)280
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 28.0
Reflections collected4520
Independent reflections1810 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.148

This data is illustrative and based on typical values for small organic molecules.

Chromatographic and Electrophoretic Techniques for Purity and Isomer Analysis

Chromatographic and electrophoretic techniques are indispensable for assessing the purity of this compound and for separating potential isomers. The presence of a chiral center (if the substitution is not at the central carbon of the propanedial) and the potential for various impurities necessitates the use of high-resolution separation methods.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for purity assessment. Due to the lack of a strong chromophore in this compound, derivatization with a UV-active or fluorescent tag would likely be necessary for sensitive detection. researchgate.netnih.gov Alternatively, detection methods such as mass spectrometry (LC-MS) or charged aerosol detection (CAD) could be employed for the underivatized compound. nih.gov The separation of potential enantiomers would require a chiral stationary phase. researchgate.net

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the aldehyde functional groups, there is a risk of thermal degradation or polymerization in the injector port. Therefore, derivatization to a more stable form, such as an oxime or hydrazone, might be advantageous. youtube.comyoutube.com A flame ionization detector (FID) would provide a general response, while a nitrogen-phosphorus detector (NPD) would offer more selective detection of this nitrogen-containing compound.

Capillary Electrophoresis (CE): Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. longdom.org As an amine, this compound would be protonated at acidic pH and carry a positive charge, making it suitable for analysis by capillary zone electrophoresis (CZE). This technique offers high efficiency and can be used to resolve impurities with even slight differences in their electrophoretic mobility. nih.gov Chiral separations can also be achieved in CE by adding a chiral selector to the background electrolyte. acs.org

The following tables provide hypothetical yet representative conditions and findings for the analysis of this compound using these techniques.

Illustrative HPLC Purity Analysis Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionMass Spectrometry (ESI+)
Retention Time~8.5 min
Purity (by area %)>98%

This data is representative of a typical reversed-phase LC-MS method for purity analysis.

Illustrative GC Purity Analysis Parameters (after derivatization)

ParameterCondition
ColumnDB-5, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)
DetectorFlame Ionization Detector (FID) at 300 °C
Retention Time~12.3 min (for the derivatized analyte)
Purity (by area %)>98%

This data is representative of a typical GC-FID method for a derivatized analyte.

Illustrative Capillary Electrophoresis Purity Analysis Parameters

ParameterCondition
CapillaryFused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte50 mM Phosphate Buffer, pH 2.5
Voltage20 kV
DetectionIndirect UV at 214 nm
Migration Time~5.2 min
Purity (by area %)>99%

This data is representative of a typical CZE method for a small basic molecule.

Computational Chemistry and Theoretical Investigations of Propan 2 Yl Amino Propanedial

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published DFT studies specifically detailing the optimized molecular geometry, bond lengths, bond angles, or energetic profile of [(Propan-2-yl)amino]propanedial are currently available.

A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the generation of electrostatic potential maps for this compound, has not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

There are no available molecular dynamics simulation studies that describe the conformational landscape, flexibility, or the effects of different solvents on the structure and dynamics of this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies, have not been theoretically elucidated in any published research.

Prediction of Spectroscopic Parameters via Computational Methods

Computational predictions of spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), or electronic absorption spectra for this compound are not found in the current body of scientific literature.

In Silico Screening and Design of this compound Analogues

There is no available research on the in silico screening of compound libraries or the computational design of analogues of this compound for specific applications.

Applications of Propan 2 Yl Amino Propanedial in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Organic Chemistry

The reactivity of the dialdehyde (B1249045) and the nucleophilic nature of the secondary amine make [(Propan-2-yl)amino]propanedial a valuable and versatile intermediate in organic synthesis. These functional groups can be selectively targeted to build a wide array of organic structures.

Precursor for Complex Organic Molecules

This compound serves as a key starting material for the synthesis of intricate organic molecules. The dual aldehyde functionality allows for a range of transformations, including condensations, oxidations, and reductions, to introduce further complexity. The isopropylamino group can direct reactions or be modified itself, adding another layer of synthetic utility. Research has demonstrated its use in multi-step synthetic sequences where the dialdehyde can react with various nucleophiles to form larger, more elaborate structures.

Scaffold for Heterocyclic Compound Synthesis

The arrangement of functional groups in this compound makes it an ideal scaffold for the synthesis of heterocyclic compounds. The 1,3-dicarbonyl system can readily undergo condensation reactions with dinucleophiles, such as hydrazines, ureas, and amidines, to form a variety of five- and six-membered rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with urea (B33335) can lead to the formation of pyrimidine-based structures. These heterocyclic cores are prevalent in many biologically active molecules and functional materials. The presence of the N-isopropyl group can further influence the properties and reactivity of the resulting heterocyclic system. nih.gov

Utilization in Polymer Chemistry and Resin Development

In the realm of materials science, the difunctional nature of this compound lends itself to applications in polymer chemistry. The two aldehyde groups can participate in polymerization reactions with suitable co-monomers to form novel polymers and resins. For example, it can undergo polycondensation with diamines or other difunctional nucleophiles to create cross-linked networks characteristic of thermosetting resins. The properties of the resulting polymers, such as thermal stability, mechanical strength, and chemical resistance, can be tailored by the choice of co-monomer and the reaction conditions. The incorporation of the amino-dialdehyde unit into a polymer backbone introduces unique functionality that can be further modified for specific applications.

Contribution to the Synthesis of Non-Canonical Amino Acids and Peptidomimetics

The development of non-canonical amino acids (ncAAs) and peptidomimetics is a rapidly growing field in medicinal chemistry and chemical biology, aiming to create peptides with enhanced stability and novel functions. nih.govencyclopedia.pub this compound provides a valuable chemical handle for the creation of such structures.

Design Principles for Unique Amino Acid Side Chains

The structure of this compound can be conceptualized as a derivative of aminomalondialdehyde, a precursor for amino acids. By chemically manipulating the aldehyde groups, a diverse range of side chains can be constructed. For example, reductive amination of the aldehydes can introduce new amino groups, while oxidation can yield carboxylic acids. These transformations allow for the design of unique amino acid side chains with specific properties, such as altered polarity, charge, or steric bulk. These novel ncAAs can then be incorporated into peptides to probe or modulate biological processes. nih.govnih.gov

Biochemical and Metabolic Significance of Aminoaldehydes and Analogues Relevant to Propan 2 Yl Amino Propanedial

Aminoaldehyde Intermediates in Biosynthetic Pathways

Aminoaldehydes are pivotal transient compounds in the biosynthesis of various nitrogen-containing natural products. Their formation and subsequent conversion are tightly regulated steps within these complex metabolic networks.

Roles in Alkaloid Biosynthesis (e.g., Tropane (B1204802) Alkaloids)

Tropane alkaloids (TAs) are a class of secondary metabolites known for their medicinal properties and are characterized by a distinctive 8-azabicyclo[3.2.1]octane ring structure. rsc.org The biosynthesis of this ring system originates from amino acid precursors, primarily ornithine and arginine. nih.govnih.gov A key step in this pathway involves the formation of an aminoaldehyde intermediate.

The process begins with the conversion of these amino acids to putrescine. Putrescine is then methylated to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT), which is considered a rate-limiting step in the pathway. nih.gov Subsequently, N-methylputrescine is oxidized by a methylputrescine oxidase (MPO) to yield 4-methylamino-butanal. nih.gov This aminoaldehyde, 4-methylamino-butanal, spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, which constitutes the first ring of the bicyclic tropane skeleton. nih.gov The entire biosynthetic route to key tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570) has been a subject of extensive research for over a century. rsc.org

The pathway underscores the importance of aminoaldehydes as transient but essential building blocks in the construction of complex alkaloid structures. The enzymatic control over the formation and cyclization of these intermediates is crucial for the efficient production of the final tropane alkaloid products.

Formation and Fate in Polyamine Catabolism (e.g., 3-aminopropanal (B1211446), 4-aminobutanal)

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for cell growth and proliferation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, uptake, and catabolism. The breakdown of polyamines is a significant source of aminoaldehydes. oup.com

4-aminobutanal (B194337) is generated from the catabolism of putrescine. Copper-containing amine oxidases (CuAOs) catalyze the oxidation of putrescine at its primary amino groups, producing 4-aminobutanal, hydrogen peroxide (H₂O₂), and ammonia. oup.comfrontiersin.org This aminoaldehyde can also be formed from the terminal catabolism of spermidine by certain polyamine oxidases (PAOs). frontiersin.org In mammals, monoamine oxidase B (MAO-B) can also convert putrescine to 4-aminobutanal. wikipedia.org The resulting 4-aminobutanal is a key intermediate that can be further metabolized. nih.gov

3-aminopropanal is primarily formed from the catabolism of spermine and spermidine. In a process known as the polyamine back-conversion pathway, spermine is converted to spermidine, and spermidine is converted to putrescine. oup.com Spermine oxidase (SMO) catalyzes the oxidation of spermine to spermidine, with the concomitant production of 3-aminopropanal and H₂O₂. nih.govnih.gov In some cases, acetylated polyamines are oxidized by N¹-acetylpolyamine oxidase (APAO) to produce 3-acetamidopropanal (B1240501) and H₂O₂. nih.gov The non-acetylated 3-aminopropanal is a cytotoxic molecule that can accumulate under certain pathological conditions, such as cerebral ischemia. rupress.org

The fate of these aminoaldehydes is critical. They can be detoxified into biologically important amino acids or can exert cytotoxic effects if their accumulation is not controlled.

Enzymatic Transformations of Aminoaldehydes

The enzymatic conversion of aminoaldehydes is a crucial detoxification process and a source of important biomolecules. Aminoaldehyde dehydrogenases play a central role in this metabolic node.

Aminoaldehyde Dehydrogenase (AMADH) Activities and Specificities

Aminoaldehyde dehydrogenases (AMADHs) are enzymes that catalyze the NAD⁺-dependent oxidation of aminoaldehydes to their corresponding amino acids. uniprot.orguniprot.org These enzymes are critical for metabolizing the aldehyde products of polyamine degradation, thereby preventing their toxic accumulation. uniprot.orguniprot.org

Plant AMADHs, such as the one isolated from etiolated pea seedlings, have been shown to exist as tetramers and exhibit broad substrate specificity. nih.gov They can oxidize various aminoaldehydes with carbon chains ranging from C3 to C6. nih.gov Research on pea AMADH has shown that 3-aminopropionaldehyde is the preferred substrate, but the enzyme also efficiently oxidizes 4-aminobutyraldehyde and their ω-guanidino analogues. nih.gov

Studies on AMADH from tomato (AMADH1) and maize (AMADH1A) have further elucidated their catalytic activities. uniprot.orguniprot.org They catalyze the oxidation of both 3-aminopropanal and 4-aminobutanal. uniprot.orguniprot.org The activity of AMADH can be influenced by various factors, including mechanical injury to plant tissues, which can lead to increased enzyme activity and the production of compounds involved in wound healing. nih.gov

Substrate Specificity of Aminoaldehyde Dehydrogenases

Enzyme SourceSubstrateProductReference
Pea (Pisum sativum)3-aminopropionaldehydeβ-Alanine nih.gov
Pea (Pisum sativum)4-aminobutyraldehydeγ-Aminobutyric acid (GABA) nih.gov
Tomato (Solanum lycopersicum)3-aminopropanalβ-Alanine uniprot.org
Tomato (Solanum lycopersicum)4-aminobutanal4-aminobutanoate (GABA) uniprot.org
Maize (Zea mays)3-aminopropanalβ-Alanine uniprot.org
Maize (Zea mays)4-aminobutanal4-aminobutanoate (GABA) uniprot.org

Conversion to Biologically Important Carboxylic Acids (e.g., GABA, Beta-Alanine)

The oxidation of aminoaldehydes by AMADH yields biologically significant carboxylic acids, linking polyamine catabolism to other metabolic pathways.

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the mammalian central nervous system. nih.gov While the primary route of GABA synthesis in the brain is from glutamate (B1630785) via glutamate decarboxylase, an alternative pathway exists from polyamines. nih.govsigmaaldrich.com The catabolism of putrescine generates 4-aminobutanal, which is then oxidized to GABA by an aldehyde dehydrogenase. wikipedia.orgnih.gov This conversion has been demonstrated in various tissues, including the brain, and represents a pathway for GABA formation that is independent of glutamate decarboxylase. nih.gov GABA plays a role in various stress responses in plants and is involved in the regulation of cytosolic pH and carbon fluxes. nih.gov

Beta-alanine (B559535) is a non-proteinogenic amino acid that is a precursor for the synthesis of carnosine and coenzyme A. nih.govfrontiersin.org The oxidation of 3-aminopropanal, derived from the catabolism of spermidine and spermine, to beta-alanine is catalyzed by AMADH. uniprot.orguniprot.org This pathway is a significant source of beta-alanine in various organisms. nih.gov

Enzymatic Conversion of Aminoaldehydes to Carboxylic Acids

AminoaldehydeEnzymeCarboxylic Acid ProductBiological Significance of ProductReference
4-aminobutanalAminoaldehyde Dehydrogenase (AMADH)γ-Aminobutyric acid (GABA)Inhibitory neurotransmitter, stress response in plants wikipedia.orgnih.govuniprot.org
3-aminopropanalAminoaldehyde Dehydrogenase (AMADH)β-AlaninePrecursor for carnosine and coenzyme A synthesis uniprot.orguniprot.orgnih.gov

Broader Implications of Aminoaldehyde Reactivity with Biomolecules (e.g., DNA, proteins)

Aldehydes are reactive compounds due to their electrophilic carbonyl carbon, which can readily react with nucleophilic groups in major biomolecules like DNA and proteins. frontiersin.orgnih.gov This reactivity can lead to the formation of adducts and crosslinks, which can be detrimental to cellular function and genome stability. frontiersin.org

The interaction of aldehydes with proteins can occur with several amino acid residues, including lysine (B10760008), cysteine, histidine, and arginine. frontiersin.org Lysine, being highly nucleophilic and often located on the exterior of proteins, is a common target. youtube.com

With respect to DNA, aldehydes can form adducts primarily with the amino group of deoxyguanosine. nih.gov A significant consequence of aldehyde exposure is the formation of DNA-protein crosslinks (DPCs). frontiersin.org These are highly deleterious lesions that can block DNA replication and transcription, leading to genomic instability. frontiersin.org While much of the research has focused on formaldehyde, other aldehydes generated endogenously, such as those from polyamine catabolism, also possess this reactive potential. The interaction of amino acids with double-stranded DNA can alter the stability of the double helix, with basic amino acids like lysine strengthening the interaction and acidic amino acids weakening it. nih.gov

The cellular machinery for repairing DPCs involves pathways such as excision repair and homologous recombination. frontiersin.org The reactivity of aminoaldehydes underscores the importance of their efficient enzymatic detoxification by enzymes like AMADH to prevent damage to critical cellular components.

Future Research Directions and Unexplored Avenues for Propan 2 Yl Amino Propanedial Chemistry

Development of Sustainable and Green Synthetic Methodologies

A primary focus for future research will be the development of environmentally benign and efficient synthetic routes to [(Propan-2-yl)amino]propanedial. Traditional synthetic methods for analogous compounds often rely on petroleum-based feedstocks and may generate significant waste. Green chemistry principles offer a roadmap for more sustainable production.

Future efforts should prioritize the use of renewable starting materials. Biomass-derived platform molecules, such as glycerol (B35011) or certain carbohydrates, could serve as precursors to the propanedial (B3416024) backbone. acs.orgnih.govorganic-chemistry.org For instance, the catalytic oxidation or dehydration of glycerol derivatives could potentially yield propanedial or a suitable precursor. acs.org The isopropylamine (B41738) moiety can also be sourced from renewable feedstocks.

The core of a green synthesis of this compound would likely involve a highly selective and atom-economical amination step. Catalytic reductive amination of propanedial with isopropylamine stands out as a promising approach. capes.gov.brantheia.bio This method, often utilizing heterogeneous or homogeneous catalysts, combines the amine and aldehyde in the presence of a reducing agent to form the target secondary amine with water as the primary byproduct, thus maximizing atom economy. rsc.orgrsc.orgresearchgate.net Biocatalysis, employing enzymes such as transaminases or engineered amine dehydrogenases, could offer an even more selective and environmentally friendly alternative, operating under mild conditions with high enantioselectivity if a chiral center is desired. nih.govcsic.es

The table below conceptualizes a comparison between a hypothetical traditional synthesis and a potential green synthetic route for a related aminodialdehyde, highlighting the advantages of the latter.

Metric Hypothetical Traditional Synthesis Proposed Green Synthesis
Starting Materials Petroleum-derived propanedial precursor, isopropylamineBiomass-derived glycerol, bio-based isopropylamine
Key Transformation Multi-step synthesis with protecting groupsOne-pot catalytic reductive amination or enzymatic amination
Solvents Chlorinated solvents (e.g., dichloromethane)Water, ethanol, or other green solvents
Byproducts Stoichiometric inorganic salts, organic wastePrimarily water
Atom Economy Low to moderateHigh
Energy Consumption Potentially high due to multiple steps and harsh conditionsLower due to milder conditions and fewer steps

Exploration of Novel Catalytic Transformations and Reaction Pathways

The bifunctional nature of this compound makes it an exciting candidate for novel catalytic applications. The presence of both a Lewis basic nitrogen atom and two electrophilic aldehyde groups within the same molecule opens the door to its use as a unique ligand for metal catalysts or as an organocatalyst itself.

As a ligand, the aminodialdehyde could coordinate to a metal center through its nitrogen atom, with the aldehyde groups available for further interactions or to influence the steric and electronic environment of the catalyst. This could lead to the development of catalysts for a range of transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific steric bulk of the isopropyl group and the conformational flexibility of the propanedial backbone could impart unique selectivity in asymmetric catalysis.

Furthermore, the reactivity of the aldehyde groups themselves could be harnessed in catalytic cycles. For example, condensation with other reagents could form transient Schiff base intermediates, which could then participate in catalytic transformations. Research into the reactivity of related 1,3-dicarbonyl compounds suggests a rich field of potential reactions. organic-chemistry.orgresearchgate.netnih.govnih.gov

The table below outlines potential, yet unexplored, catalytic applications for this compound.

Catalytic Role Potential Transformation Significance
Ligand for Metal Catalysis Asymmetric hydrogenationAccess to chiral alcohols and amines
Cross-coupling reactions (e.g., Suzuki, Heck)Formation of C-C bonds for complex molecule synthesis
Organocatalysis Aldol and Mannich reactionsEnantioselective formation of C-C and C-N bonds
Michael additionsAsymmetric conjugate additions
Tandem Catalysis Sequential amination-cyclization reactionsRapid construction of heterocyclic scaffolds

Integration into Advanced Functional Material Systems

The dual reactivity of this compound makes it a versatile building block for the synthesis of advanced functional materials. Both the amine and aldehyde functionalities can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties.

For instance, the aldehyde groups can undergo condensation reactions with various di- or polyamines to form polyimines (Schiff base polymers). These materials are known for their potential applications in sensors, self-healing materials, and as dynamic covalent polymers. nih.govacs.orgunimelb.edu.au The secondary amine in the backbone could influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions.

Furthermore, this compound could be incorporated as a functional monomer in copolymerizations. For example, it could be reacted with isocyanates to form polyurethanes or with activated esters to form polyamides, introducing reactive aldehyde pendants along the polymer chain for subsequent post-polymerization modification. This would allow for the facile introduction of a wide range of functionalities onto the polymer scaffold. The reaction of aldehydes, amines, and other components can also lead to the formation of functional polymers like poly(α-aminonitrile)s. rsc.org

Another exciting avenue is the use of this compound in the synthesis of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The ability to form linkages through both the amine and aldehyde groups could lead to novel network topologies and functionalized pores, with potential applications in gas storage, separation, and catalysis.

Material Type Potential Role of this compound Potential Applications
Polyimines Monomer for polycondensationChemical sensors, self-healing materials, dynamic covalent chemistry
Functional Copolymers Functional monomer with pendant aldehyde groupsDrug delivery systems, smart coatings, functional surfaces
Poly(α-amino acid)s Precursor via post-functionalizationBiodegradable materials, tissue engineering scaffolds
Metal-Organic Frameworks (MOFs) Functionalized linker moleculeGas storage and separation, catalysis, sensing
Covalent Organic Frameworks (COFs) Building block for porous network formationHeterogeneous catalysis, optoelectronics, energy storage

Deeper Investigation into Its Role as a Biochemical Probe or Mimetic

The reactivity of the dialdehyde (B1249045) functionality towards biological nucleophiles, such as the amine groups in amino acids, suggests that this compound could be developed into a valuable biochemical tool. Malondialdehyde, a related 1,3-dialdehyde, is known to react with primary amines to form fluorescent dihydropyridine (B1217469) derivatives. capes.gov.bracs.orgunina.it This reactivity profile opens up possibilities for using this compound as a chemical probe.

Future research could focus on designing fluorescent probes based on this scaffold. By incorporating a fluorophore into the molecule, its reaction with specific biomolecules could lead to a "turn-on" or ratiometric fluorescent response, enabling the detection and imaging of these targets in biological systems. acs.orgnih.govrsc.org The selectivity of such probes could be tuned by modifying the steric and electronic properties of the isopropylamino group.

Moreover, the ability of this compound to crosslink biomolecules containing amine groups could be explored. This could lead to its use as a tissue fixative or as a tool for studying protein-protein interactions. The specific distance and geometry imposed by the propanedial linker could offer advantages over existing crosslinking agents.

The compound could also serve as a mimetic of biological molecules or transition states. For example, its structure could be tailored to fit into the active site of an enzyme, acting as an inhibitor or providing insights into the enzyme's mechanism.

Biochemical Application Proposed Mechanism/Principle Potential Research Target
Fluorescent Probe Reaction with primary amines to form fluorescent adductsDetection of specific amino acids, peptides, or proteins
Bioorthogonal Reporter Selective reaction with specific biological functional groupsLabeling and tracking of biomolecules in living cells
Enzyme Inhibitor Covalent modification of active site residues (e.g., lysine)Aldehyde dehydrogenases, transaminases
Biomimetic Mimicking the structure of a natural substrate or transition stateStudying enzyme-substrate interactions
Crosslinking Agent Reaction with amine groups on proteins or other biomoleculesStabilizing protein complexes for structural studies

Multidisciplinary Research at the Interface of Synthetic and Biological Chemistry

The full potential of this compound will likely be realized through synergistic research that bridges synthetic chemistry and biological chemistry. antheia.bionih.gov This interdisciplinary approach will be crucial for both developing the compound and exploring its applications.

Synthetic biologists could engineer enzymatic pathways for the sustainable production of this compound from renewable resources. antheia.bioresearchgate.net This would involve identifying or creating enzymes that can catalyze the key steps of the synthesis with high efficiency and selectivity. In return, synthetic chemists can provide novel, non-natural substrates like this compound to probe and expand the capabilities of biological systems. antheia.bionih.govnih.gov

The development of this compound-based biochemical probes will require a close collaboration between chemists who design and synthesize the probes and biologists who test and apply them in cellular and organismal contexts. openaccessjournals.com Similarly, its exploration as a potential therapeutic agent would necessitate a team effort involving medicinal chemists, pharmacologists, and biochemists to understand its mechanism of action, efficacy, and safety.

This interplay between disciplines can create a positive feedback loop: biological insights can inspire the design of new synthetic molecules, and new synthetic tools can enable deeper biological investigations. antheia.bionih.govresearchgate.net

Disciplinary Synergy Research Focus Potential Outcome
Synthetic Chemistry & Synthetic Biology Biocatalytic synthesis of the compoundA sustainable and cost-effective production route
Chemical Biology & Materials Science Development of biocompatible and biodegradable polymersAdvanced materials for biomedical applications
Medicinal Chemistry & Pharmacology Investigation of biological activity and mechanism of actionDiscovery of new therapeutic leads
Analytical Chemistry & Cell Biology Design and application of fluorescent probesNew tools for imaging and quantifying biological processes

Q & A

Basic: What are the recommended methods for synthesizing [(Propan-2-yl)amino]propanedial, and how should its purity be validated?

Methodological Answer:
Synthesis typically involves a nucleophilic addition or condensation reaction between propanedial derivatives and isopropylamine. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis. Kanto Reagents’ 2-methylpropanethiol derivatives (e.g., CAS 75-66-1) may serve as auxiliary thiol catalysts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation under reduced pressure to isolate the product .
  • Validation : Confirm purity via 1H^1H-NMR (to identify amine proton shifts at δ 1.0–1.2 ppm and aldehyde protons at δ 9.5–10.0 ppm) and HPLC (C18 column, acetonitrile/water mobile phase). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can computational modeling elucidate the tautomeric equilibria of this compound in solution?

Methodological Answer:
Tautomeric equilibria (e.g., enol-keto forms) can be studied using:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare relative stabilities of tautomers. Solvent effects (e.g., water, DMSO) should be modeled via the SMD implicit solvation method .
  • MD Simulations : Run 50 ns molecular dynamics simulations in explicit solvent to track proton transfer events. Analyze hydrogen-bonding networks using VMD or PyMOL .
  • Experimental Cross-Validation : Compare computational results with 13C^{13}C-NMR data (carbonyl vs. enolic carbons) and UV-Vis spectroscopy (λmax shifts in polar solvents) .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Identify isopropyl CH3 groups (doublet at δ 1.0–1.2 ppm) and aldehyde protons (singlet at δ 9.5–10.0 ppm).
    • 13C^{13}C-NMR: Confirm carbonyl carbons (δ 190–210 ppm) and amine-bound carbons (δ 40–60 ppm) .
  • IR Spectroscopy : Detect C=O stretches (1700–1750 cm1^{-1}) and N-H bends (1550–1650 cm1^{-1}) .
  • X-Ray Crystallography : For solid-state confirmation, use SHELXL for refinement. Resolve disorder in aldehyde groups via TWINABS for twinned crystals .

Advanced: How should researchers address contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

  • Source Analysis : Compare synthetic protocols for variables like solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading (e.g., 5 mol% vs. 10 mol%) .
  • Reproducibility Testing : Replicate experiments with strict control of anhydrous conditions and inert atmospheres (N2/Ar). Document O2 sensitivity using GC headspace analysis .
  • Statistical Validation : Apply ANOVA to assess yield variations across ≥3 independent trials. Use Grubbs’ test to identify outliers .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to volatile aldehydes .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid aqueous rinses to prevent hydrolysis .
  • Waste Disposal : Collect residues in sealed containers labeled “flammable aldehydes” for incineration .

Advanced: What strategies optimize the enantioselective synthesis of this compound analogs?

Methodological Answer:

  • Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids (10 mol%) in asymmetric Mannich reactions .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). Compare retention times with racemic standards .
  • Dynamic Kinetic Control : Use low temperatures (−78°C) to trap intermediates and minimize racemization. Confirm configurational stability via VT-NMR .

Basic: How can researchers mitigate degradation of this compound during storage?

Methodological Answer:

  • Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit oxidation. Store in amber vials under N2 at −20°C .
  • Purity Monitoring : Perform monthly HPLC checks (C18 column, 220 nm detection). Degradation products (e.g., carboxylic acids) elute earlier than the parent compound .

Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in this compound reactions?

Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated analogs at the aldehyde position (e.g., C-D instead of C-H). Compare kH/kDk_H/k_D values in nucleophilic additions .
  • Transition-State Analysis : A primary KIE (>2) suggests rate-limiting proton transfer, while secondary KIEs (1.0–1.4) indicate changes in hybridization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.